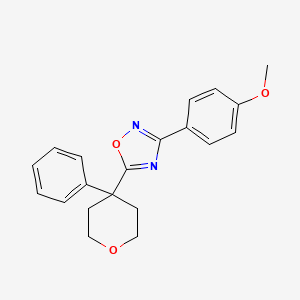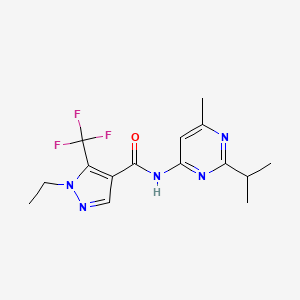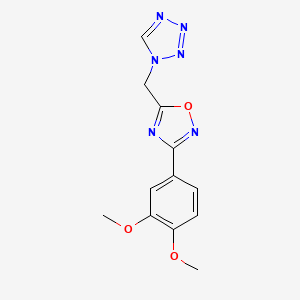
3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole is not well understood. However, it has been suggested that this compound exerts its biological effects by inhibiting specific enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole exhibits significant anticancer activity by inducing apoptosis in cancer cells. It has also shown potent antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole in lab experiments is its high potency and efficacy. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole. Some of these include:
1. Investigating the potential use of this compound as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammation.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Conducting further studies to elucidate the exact mechanism of action of 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole.
4. Exploring the potential of this compound as a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole is a promising compound with significant potential in the field of medicinal chemistry. Its high potency and efficacy make it a valuable tool for lab experiments and drug development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods involves the reaction of 4-(4-Phenyloxan-4-yl)benzohydrazide with dimethyl sulfate and sodium azide. The resulting product is then treated with hydrazine hydrate to obtain 3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole has shown significant potential in the field of medicinal chemistry. It has been extensively studied for its anticancer, antimicrobial, and antitubercular properties. This compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-23-17-9-7-15(8-10-17)18-21-19(25-22-18)20(11-13-24-14-12-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJWCLPNXXQHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)
![2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7573973.png)

![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)

![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)
![2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)
![2-[2-Oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7574030.png)
![1-[(1-Methylimidazol-2-yl)methyl]-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine](/img/structure/B7574039.png)